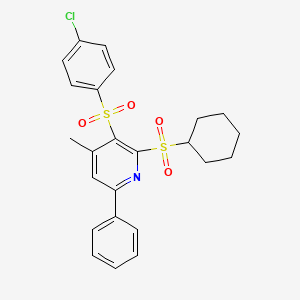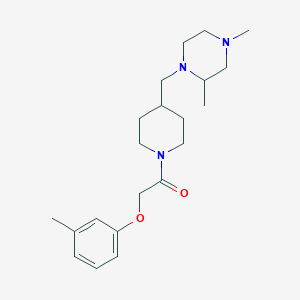![molecular formula C27H28N2O6 B2493925 3,4,5-triethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922028-84-0](/img/structure/B2493925.png)
3,4,5-triethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to "3,4,5-triethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide" involves complex synthetic pathways that may include the construction of dibenzo[b,f][1,4]oxazepin rings as a crucial component. A relevant approach is seen in the construction of tricyclic systems such as dibenzo[b,f][1,4]oxazepin-11(10H)-one based on N-substituted salicylamides and derivatives, indicating the multifaceted nature of synthesizing such compounds (Sapegin et al., 2008).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by their tricyclic core, often comprising oxazepine rings which are synthesized from o-nitrochloro derivatives of benzene and pyridine. This structural framework is crucial for the compound's unique chemical behavior and properties (Sapegin et al., 2008).
Chemical Reactions and Properties
Compounds like "3,4,5-triethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide" may undergo various chemical reactions, including ring closure and transformations that are pivotal for creating the oxazepine component. These reactions are significant for the molecular architecture and the resultant chemical properties of the synthesized compounds. The methodology involves utilizing N-substituted salicylamides and specific derivatives, showcasing the compound's reactive adaptability (Sapegin et al., 2008).
Scientific Research Applications
Chemical Synthesis and Reactions
Terada et al. (1973) discussed the reactions and rearrangements of benzo [6,7]-1,4-diazepino-[5,4-b] oxazole derivatives, providing a foundational understanding of the chemical behavior and potential transformations of similar compounds (Terada, Yabe, Miyadera, & Tachikawa, 1973).
Kuntala et al. (2015) synthesized novel benzoxepine-1,2,3-triazole hybrids, evaluating their potential as antibacterial and anticancer agents. This research demonstrates the application of similar benzamide derivatives in developing therapeutic agents (Kuntala, Rani Telu, Banothu, Nallapati, Anireddy, & Pal, 2015).
Pharmacological Evaluations
- Hebishy et al. (2020) explored benzamide-based 5-aminopyrazoles and their derivatives for anti-influenza A virus activity, indicating the potential pharmacological applications of related compounds (Hebishy, Salama, & Elgemeie, 2020).
Antimicrobial Activity
- Padalkar et al. (2014) prepared new benzimidazole, benzoxazole, and benzothiazole derivatives, screening them for antimicrobial activity. Such studies highlight the antimicrobial research potential of structurally related benzamide derivatives (Padalkar, Gupta, Phatangare, Patil, Umape, & Sekar, 2014).
Synthesis Methods
- Sapegin et al. (2008) developed a new approach to constructing tricyclic dibenzo[b,f][1,4]oxazepin-11(10H)-one and related systems, showing the complexity and potential of synthetic routes involving benzamide derivatives (Sapegin, Sakharov, Kalandadze, Smirnov, Khristolyubova, Plakhtinskii, & Ivashchenko, 2008).
properties
IUPAC Name |
3,4,5-triethoxy-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O6/c1-5-32-23-14-17(15-24(33-6-2)25(23)34-7-3)26(30)28-18-12-13-21-19(16-18)27(31)29(4)20-10-8-9-11-22(20)35-21/h8-16H,5-7H2,1-4H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDYTTUXFYGQFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-triethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methoxyethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2493843.png)
![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-bromophenyl)methanone](/img/structure/B2493844.png)
![7-(3,4-dimethylbenzoyl)-5-[(4-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2493846.png)




![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2493856.png)





